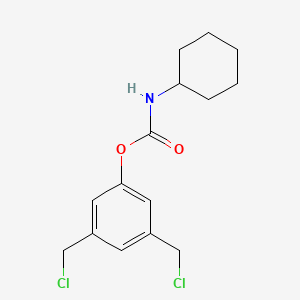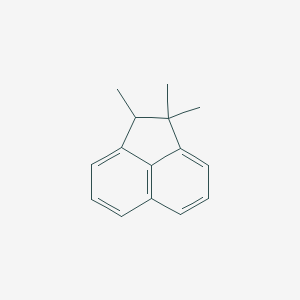
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- is an organosulfur compound with the molecular formula C₁₃H₂₆OS It is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a tert-butylcyclohexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- typically involves the reaction of 4-tert-butylcyclohexanol with 1-bromopropane in the presence of a base to form the intermediate 3-(4-tert-butylcyclohexyloxy)-1-bromopropane. This intermediate is then reacted with thiourea to yield the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism of action of 1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanethiol: Lacks the tert-butylcyclohexyloxy group, making it less bulky and potentially less selective in its interactions.
3-(4-tert-Butylcyclohexyloxy)-1-bromopropane: An intermediate in the synthesis of the target compound, with different reactivity due to the presence of the bromine atom.
4-tert-Butylcyclohexanol: The starting material for the synthesis, lacking the thiol group.
Uniqueness
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- is unique due to its combination of a thiol group and a bulky tert-butylcyclohexyloxy group. This structural feature imparts distinct reactivity and selectivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
24699-80-7 |
|---|---|
Molekularformel |
C13H26OS |
Molekulargewicht |
230.41 g/mol |
IUPAC-Name |
3-(4-tert-butylcyclohexyl)oxypropane-1-thiol |
InChI |
InChI=1S/C13H26OS/c1-13(2,3)11-5-7-12(8-6-11)14-9-4-10-15/h11-12,15H,4-10H2,1-3H3 |
InChI-Schlüssel |
XDUJOSHCSMFIPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)OCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


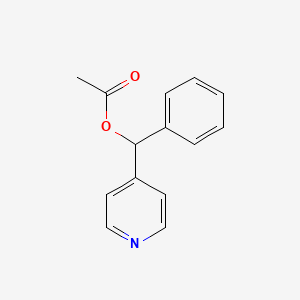
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
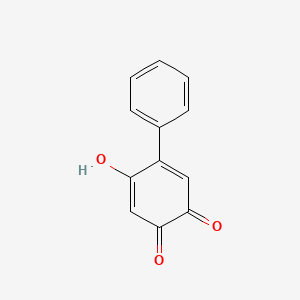
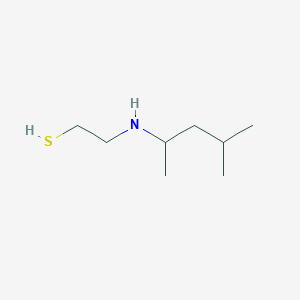
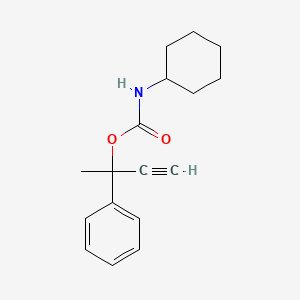
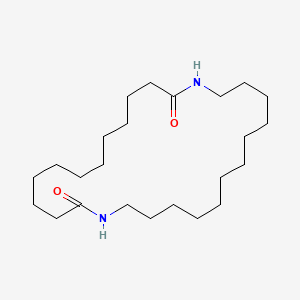
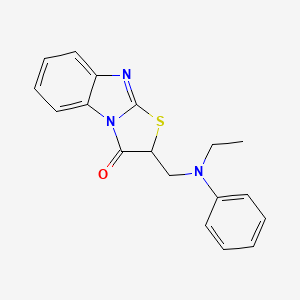


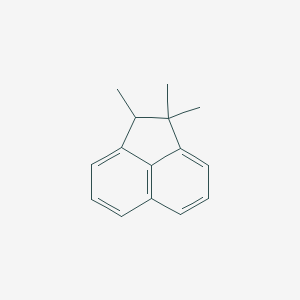
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
